7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione
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Overview
Description
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione: is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzyl group at the 7-position, methyl groups at the 1 and 3 positions, and a pentylsulfanyl group at the 8-position of the purine ring The purine ring itself is a fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: Methyl groups are introduced at the 1 and 3 positions using methylating agents like methyl iodide in the presence of a strong base.
Pentylsulfanylation: The pentylsulfanyl group is introduced via a nucleophilic substitution reaction using pentylthiol and a suitable leaving group at the 8-position.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pentylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Substitution: The benzyl and pentylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in organic reactions.
Biology:
Enzyme Inhibition: Due to its structural similarity to natural purines, it may act as an inhibitor of purine-metabolizing enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Its potential to inhibit enzymes involved in DNA synthesis and repair makes it a candidate for anticancer drug development.
Antiviral Research: Similar compounds have shown activity against viral enzymes, suggesting potential antiviral applications.
Industry:
Materials Science: The compound’s unique structure could be exploited in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione exerts its effects is likely related to its ability to mimic natural purines. It can interact with purine-binding proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, including those involved in DNA and RNA synthesis, leading to its biological effects.
Comparison with Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydropurine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydropurine-2,6-dione
Comparison:
- Structural Differences: The primary difference lies in the substituents at the 8-position. While 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione has a pentylsulfanyl group, similar compounds may have piperazinyl or piperidinyl groups.
- Biological Activity: These structural differences can significantly impact the compound’s biological activity, including its binding affinity to enzymes and receptors.
- Chemical Properties: The presence of different functional groups can also affect the compound’s solubility, stability, and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
374543-24-5 |
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Molecular Formula |
C19H24N4O2S |
Molecular Weight |
372.49 |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-9-12-26-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3 |
InChI Key |
ROFSQRUIGGUYFQ-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
solubility |
not available |
Origin of Product |
United States |
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